Cas no 16502-01-5 (1H,2H,3H,4H,9H-pyrido[3,4-b]indole)
1H,2H,3H,4H,9H-pyrido[3,4-b]indole Chemical and Physical Properties
Names and Identifiers
-
- 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole
- 1,2,3,4-Tetrahydro-9H-Pyrido[3,4-B]Indole
- 1,2,3,4-Tetrahydro-β
- 2,3,4,9-Tetrahydro-1H-beta-carboline
- 1,2,3,4-Tetrahydro-β-carboline
- Tetrahydro-beta-carboline
- Noreleagnine
- THBC
- Tetrahydronorharman
- Tetrahydronorharmane
- Tryptoline
- Noreleaginine
- AKOS JY2083257
- Tetrahydro-β-carboline
- NORELEAGNINE 98%
- 1,2,3,4-Tetrahydro-beta-carboline
- 1H,2H,3H,4H,9H-Pyrido[3,4-B]Indole
- 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-
- MLS000069483
- 65027TMI0H
- SMR000059115
- Triptoline
- 1,2,3,4-tetrahydrobeta-carboline
- 2,3,4
- BSPBio_003086
- Tetrahydro-
- CCG-38855
- EN300-114870
- SCHEMBL171755
- HMS3370D07
- SPBio_001338
- NCGC00018148-02
- KBio1_001585
- FT-0637372
- 2,3,4,9-TETRAHYDRO-1H-.BETA.-CARBOLINE
- 1,2,3,4-tetrahydro-9H-pyrido-[3,4-b]indole
- KBio2_001055
- SR-01000000048
- 9H-1,2,3,4-Tetrahydropyrido(3,4-b)indole
- NS00015334
- Spectrum4_001858
- 1,2,3,4-Tetrahydro-?-carboline
- Spectrum_000575
- 1,2,3,4-tetrahydro-9H-pyrido(3,4-B)indole
- HMS2235E21
- 2,3,4,9-Tetrahydro-1H-I(2)-carboline
- CHEMBL269236
- NCGC00018148-04
- Q7848801
- SpecPlus_000545
- A-carboline
- WYH
- DTXSID10167835
- 1,2,3,4-tetrahydronorharmane
- tetrahydro beta-carboline
- CFTOTSJVQRFXOF-UHFFFAOYSA-N
- 1,2,3,4-Tetrahydro-
- MLS001076332
- 16502-01-5
- AMY11905
- SY007926
- UNII-65027TMI0H
- Opera_ID_234
- KBioGR_002297
- Spectrum2_001379
- 1, 2, 3, 4-tetrahydro-9H-pyrido[3, 4-b]indole
- CHEBI:92568
- SR-01000000048-4
- DS-16389
- 9H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-
- Spectrum5_000396
- MFCD00004954
- KBio3_002306
- HMS3394A05
- AKOS004119465
- InChI=1/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H
- 1,2,3,4-Tetrahydro-b-carboline
- BB 0260537
- HY-20696
- KBio2_003623
- NCGC00018148-01
- BIDD:GT0403
- 1,2,3,4-tetrahydropyrido[3,4-b]indole
- 1,2,3,4-tetrahydro-1H-pyrido[3,4-b]indole
- 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole
- 1,2,3,4-Tetrahydro-9H-pyrido [3,4-b] indole
- NCGC00023426-03
- BDBM50130262
- AC-17176
- CS-B1035
- 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole, 98%
- MLS001424178
- NC00329
- A3668
- KBioSS_001055
- KBio2_006191
- Spectrum3_001413
- F2113-0962
- DivK1c_006641
- 2,3,4,9-tetrahydro-1~{H}-pyrido[3,4-b]indole
- 2,3,4,9-Tetrahydro-1H-beta-carbolin
- NCGC00018148-03
- Oprea1_032098
- 1,2,3,4Tetrahydro-9H-pyrido [3,4-b] indole
- N-8590
- HMS2052A05
- TETRAHYDRO-.BETA.-CARBOLINE
- 1,2,3,4-Tetrahydro-9H-pyrido [3,4-b]indole
- 1 pound not2 pound not3 pound not4-Tetrahydro-
- ALBB-007680
- DB-043608
- NCGC00018148-07
- STK501720
- 1H,2H,3H,4H,9H-pyrido[3,4-b]indole
-
- MDL: MFCD00004954
- Inchi: 1S/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H2
- InChI Key: CFTOTSJVQRFXOF-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2C2CCNCC1=2
Computed Properties
- Exact Mass: 172.10000
- Monoisotopic Mass: 172.100048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 27.8
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.189
- Melting Point: 206-208 °C (lit.)
- Boiling Point: 351.6°Cat760mmHg
- Flash Point: 166.5°C
- PSA: 27.82000
- LogP: 2.14240
- Solubility: Not determined
1H,2H,3H,4H,9H-pyrido[3,4-b]indole Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
1H,2H,3H,4H,9H-pyrido[3,4-b]indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H,2H,3H,4H,9H-pyrido[3,4-b]indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09530-100g |
1,2,3,4-TETRAHYDRO-9H-PYRIDO[3,4-B]INDOLE |
16502-01-5 | 95% | 100g |
$487 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UH299-200mg |
1H,2H,3H,4H,9H-pyrido[3,4-b]indole |
16502-01-5 | 98% | 200mg |
60.0CNY | 2021-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UH299-1g |
1H,2H,3H,4H,9H-pyrido[3,4-b]indole |
16502-01-5 | 98% | 1g |
200.0CNY | 2021-07-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T842141-1g |
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole |
16502-01-5 | 97% | 1g |
172.80 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 300764-1G |
1H,2H,3H,4H,9H-pyrido[3,4-b]indole |
16502-01-5 | 1g |
¥355.98 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 300764-5G |
1H,2H,3H,4H,9H-pyrido[3,4-b]indole |
16502-01-5 | 5g |
¥1451.39 | 2023-12-09 | ||
| Fluorochem | 216506-250mg |
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole |
16502-01-5 | 95% | 250mg |
£10.00 | 2022-03-01 | |
| Fluorochem | 216506-1g |
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole |
16502-01-5 | 95% | 1g |
£21.00 | 2022-03-01 | |
| Fluorochem | 216506-5g |
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole |
16502-01-5 | 95% | 5g |
£74.00 | 2022-03-01 | |
| Fluorochem | 216506-10g |
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole |
16502-01-5 | 95% | 10g |
£123.00 | 2022-03-01 |
1H,2H,3H,4H,9H-pyrido[3,4-b]indole Suppliers
1H,2H,3H,4H,9H-pyrido[3,4-b]indole Related Literature
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Manda Sathish,Akash P. Sakla,Fabiane M. Nachtigall,Leonardo S. Santos,Nagula Shankaraiah RSC Adv. 2021 11 16537
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Pooja Purohit,Anand Kumar Pandey,Deepti Singh,Pradeep Singh Chouhan,Karthik Ramalingam,Mahendra Shukla,Neena Goyal,Jawahar Lal,Prem M. S. Chauhan Med. Chem. Commun. 2017 8 1824
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Imtiyaz Ahmad Wani,Gaurav Goswami,Sahid Sk,Abhijit Mal,Masthanvali Sayyad,Manas K. Ghorai Org. Biomol. Chem. 2020 18 272
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Liang Qi,Huacui Hou,Fei Ling,Weihui Zhong Org. Biomol. Chem. 2018 16 566
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Liang Qi,Huacui Hou,Fei Ling,Weihui Zhong Org. Biomol. Chem. 2018 16 566
Additional information on 1H,2H,3H,4H,9H-pyrido[3,4-b]indole
Comprehensive Overview of 1H,2H,3H,4H,9H-pyrido[3,4-b]indole (CAS No. 16502-01-5): Properties, Applications, and Research Insights
1H,2H,3H,4H,9H-pyrido[3,4-b]indole, identified by its CAS No. 16502-01-5, is a heterocyclic compound of significant interest in pharmaceutical and biochemical research. This fused-ring structure combines indole and pyridine moieties, offering unique electronic and steric properties that make it valuable for drug discovery and material science. Its systematic name reflects the complex arrangement of hydrogen atoms across its polycyclic framework, a feature that influences its reactivity and interaction with biological targets.
Recent studies highlight the growing demand for pyridoindole derivatives due to their potential in modulating neurological pathways. Researchers are particularly intrigued by their structural similarity to naturally occurring alkaloids, which often exhibit bioactivity. For instance, derivatives of 1H,2H,3H,4H,9H-pyrido[3,4-b]indole have been explored for their affinity toward serotonin receptors, a hot topic in mental health therapeutics. This aligns with trending searches like "neuroprotective compounds 2024" or "heterocycles in CNS drug design", reflecting public interest in novel treatments for neurodegenerative diseases.
From a synthetic chemistry perspective, the compound’s CAS No. 16502-01-5 serves as a critical identifier for reproducibility in academic and industrial labs. Its synthesis typically involves cyclization strategies, such as Pictet-Spengler reactions, which are frequently searched by organic chemists under terms like "efficient indole annulation methods". The stability of its tetrahydropyridoindole core also makes it a candidate for photoluminescent materials, connecting to the booming field of organic electronics.
Environmental and sustainability considerations are increasingly shaping compound applications. 1H,2H,3H,4H,9H-pyrido[3,4-b]indole derivatives are being evaluated for green chemistry compatibility, with researchers optimizing solvent-free syntheses—a response to queries like "eco-friendly heterocycle production". This dual focus on functionality and sustainability enhances its appeal in patent filings and R&D investments.
Analytical characterization of this compound relies heavily on advanced techniques such as NMR crystallography and HPLC-MS, topics frequently searched as "structural elucidation of polycyclic compounds". Its spectral data, particularly the proton-rich environment due to multiple hydrogenated sites, provides a rich case study for spectroscopy tutorials.
In conclusion, 1H,2H,3H,4H,9H-pyrido[3,4-b]indole (16502-01-5) exemplifies the intersection of traditional heterocyclic chemistry with cutting-edge applications. Whether in drug development pipelines or smart material innovations, its versatility continues to inspire interdisciplinary research, answering contemporary scientific queries while maintaining rigorous safety and ethical standards.
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